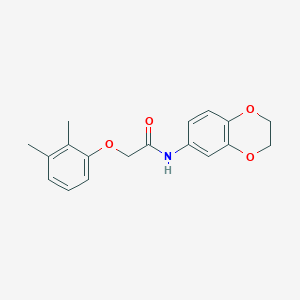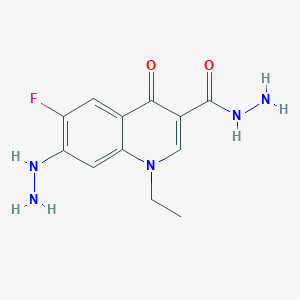
1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide" belongs to the quinolone family, known for its broad-spectrum antibacterial properties. These compounds have shown significant activity against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
Synthesis Analysis
The synthesis of related quinolone compounds involves multiple steps, including the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses (Jia et al., 1993).
Chemical Reactions and Properties
Quinolones undergo various chemical reactions, including interaction with ethyl esters and intramolecular cyclization, to form different derivatives with varied properties (Nosova et al., 2002).
Physical Properties Analysis
The physical properties of quinolones, such as melting points, solubility, and crystalline structure, can be analyzed through X-ray diffraction and other physical characterization methods (Ukrainets et al., 2000).
Chemical Properties Analysis
Quinolones exhibit a range of chemical properties, including antibacterial activity. This activity is influenced by structural modifications at various positions on the quinolone core (Koga et al., 1980).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide serves as a versatile intermediate for synthesizing various fluoroquinolone derivatives with potential antibacterial activities. For example, its utilization in the synthesis of fluorinated derivatives of quinolinecarboxylic acids highlights its role in creating compounds with enhanced antibacterial properties. These derivatives have been shown to undergo intramolecular cyclization, forming 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, indicating its importance in medicinal chemistry for developing new antibacterial agents (Nosova et al., 2002).
Antibacterial Activity
The compound and its derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is evident in the structure-activity relationships explored in the context of 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,7,8-polysubstituted derivatives. These studies demonstrate the compound's potential as a scaffold for developing new antibacterial agents, with some derivatives showing superior activity compared to known drugs like oxolinic acid (Koga et al., 1980).
Novel Fluorinated Compounds Synthesis
The synthesis and investigation of novel fluorinated compounds related to the oxacin family, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, have revealed high broad-spectrum antibacterial activities. These compounds, by virtue of their fluorinated structures, offer significant promise in the development of new antibacterial agents, showing greater activity compared to traditional compounds like nalidixic acid (Stefancich et al., 1985).
Antitubercular Properties
Research into quinoline derivatives has also highlighted their potential in combating tuberculosis. For instance, certain quinoline derivatives synthesized from 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have been evaluated for their antitubercular properties. These efforts reflect the ongoing search for more effective treatments against tuberculosis, a major global health challenge (Ukrainets et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-7-hydrazinyl-4-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O2/c1-2-18-5-7(12(20)17-15)11(19)6-3-8(13)9(16-14)4-10(6)18/h3-5,16H,2,14-15H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFCNHFFYJFNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)NN)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

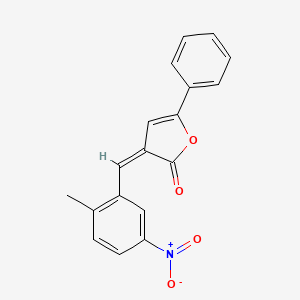
![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)
![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)
![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)
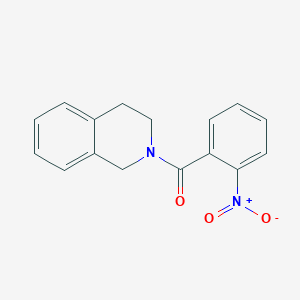
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5521303.png)
![2-{2-[phenyl(phenyldiazenyl)methylene]hydrazino}benzoic acid](/img/structure/B5521312.png)
![2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)
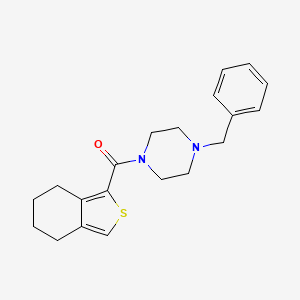
![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5521335.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)
